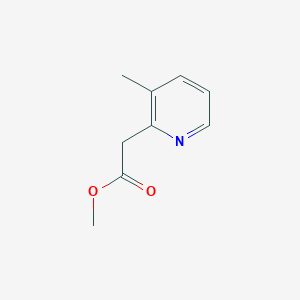

Methyl 2-(3-methylpyridin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-4-3-5-10-8(7)6-9(11)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQATURCQEVJCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 3 Methylpyridin 2 Yl Acetate

Precursor Synthesis and Derivatization Strategies

The foundational step in the synthesis of Methyl 2-(3-methylpyridin-2-yl)acetate is the formation of the 2-(3-methylpyridin-2-yl)acetic acid precursor. This involves the strategic construction of the substituted pyridine (B92270) ring and the subsequent attachment of the acetic acid moiety.

Approaches to the 3-Methylpyridin-2-yl Scaffold

A convenient and effective method for the synthesis of substituted pyridylacetic acid derivatives, which can be adapted for the 3-methylpyridin-2-yl scaffold, is a three-component reaction. nih.govacs.org This approach utilizes a pyridine-N-oxide, a Meldrum's acid derivative, and an alcohol. In the context of synthesizing the precursor for this compound, 3-methylpyridine-N-oxide would serve as the starting pyridine derivative.

The reaction proceeds through the activation of the pyridine-N-oxide, which then undergoes nucleophilic substitution by the Meldrum's acid derivative. The resulting intermediate subsequently acts as an electrophile, reacting with an alcohol to trigger ring-opening and decarboxylation, ultimately yielding the desired 2-(pyridyl)acetic acid derivative. nih.govacs.org This method is advantageous as it avoids the need for metal catalysts and preformed enolate equivalents. nih.gov

An alternative conceptual approach involves the functionalization of a pre-existing 3-methylpyridine (B133936) (3-picoline) scaffold. This could potentially be achieved through α-methylation of a suitable pyridine precursor, although direct and selective introduction of a carboxymethyl group at the 2-position of 3-methylpyridine can be challenging.

Esterification Reactions of 2-(3-Methylpyridin-2-yl)acetic Acid

Once the precursor, 2-(3-methylpyridin-2-yl)acetic acid, is obtained, the final step is its conversion to the corresponding methyl ester. A widely used and classical method for this transformation is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.comchemguide.co.uklibretexts.orgbyjus.comchemguide.co.ukyoutube.commdpi.com This reaction involves heating the carboxylic acid with an excess of the alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. chemguide.co.uklibretexts.orgchemguide.co.ukyoutube.com

Commonly employed acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. libretexts.orgyoutube.com

For heteroaryl acetic acids, such as 2-(3-methylpyridin-2-yl)acetic acid, modifications to the standard Fischer esterification conditions may be necessary to optimize the yield and minimize side reactions. The basicity of the pyridine nitrogen can interfere with the acid catalyst, potentially requiring adjusted catalyst loading or reaction times.

Catalytic Systems in the Synthesis of this compound

Modern synthetic organic chemistry heavily relies on catalytic systems to facilitate efficient and selective bond formations. In the context of synthesizing this compound, both transition metal catalysis and organocatalysis offer potential avenues for key bond-forming steps.

Transition Metal Catalysis in C-C and C-O Bond Formation

Transition metal catalysis, particularly with palladium, is a powerful tool for the formation of carbon-carbon (C-C) bonds in the synthesis of substituted pyridines. One potential strategy for constructing the 2-(3-methylpyridin-2-yl)acetate framework is through a palladium-catalyzed α-arylation of a suitable acetate (B1210297) derivative with a 2-halo-3-methylpyridine. This type of cross-coupling reaction would directly form the crucial C-C bond between the pyridine ring and the acetate moiety. researchgate.netnih.gov

For the esterification step itself, while typically acid-catalyzed, some transition metal complexes have been investigated for their catalytic activity in esterification reactions, although this is less common than the Fischer-Speier approach.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents an alternative to metal-based catalysts. For the synthesis of pyridylacetic acid derivatives, organocatalytic methods could potentially be employed for the functionalization of the pyridine ring. nih.gov

For instance, the three-component synthesis involving pyridine-N-oxides and Meldrum's acid, as described in section 2.1.1, can be considered an organocatalytic approach as it does not rely on a metal catalyst. nih.govacs.org The reaction is promoted by the inherent reactivity of the organic molecules involved.

Furthermore, research into the organocatalytic synthesis of methylene-bridged N-heterobiaryls suggests the potential for developing novel organocatalytic methods for the direct functionalization of N-heterocycles, which could be adapted for the introduction of the acetic acid side chain onto the 3-methylpyridine scaffold. nih.gov

Optimization of Reaction Parameters and Yields in Academic Settings

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the synthesis of this compound, key parameters to consider include temperature, reaction time, solvent, and the nature and concentration of reactants and catalysts.

In the context of the three-component synthesis of the pyridylacetic acid precursor, variations in the alcohol used can lead to different ester products. For instance, using methanol in the final step would directly yield the target methyl ester, potentially bypassing the need for a separate esterification step of the corresponding carboxylic acid. The reaction conditions for this step, such as the use of sodium methoxide (B1231860) in methanol at room temperature, have been reported to provide the methyl ester in good yield for related systems. acs.org

For the Fischer esterification step, the yield can be significantly influenced by the amount of alcohol used. Studies have shown that increasing the excess of the alcohol can drive the equilibrium towards the product, leading to higher yields. For example, using a 10-fold excess of alcohol has been reported to increase the yield of esterification significantly. masterorganicchemistry.com The choice of acid catalyst and its concentration are also critical parameters that require optimization.

Below are illustrative data tables summarizing typical reaction parameters and yields for relevant reaction types, based on the available literature for analogous systems.

Table 1: Illustrative Parameters for Three-Component Synthesis of Pyridylacetate Derivatives

| Entry | Pyridine-N-Oxide | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Substituted Pyridine-N-Oxide | Methanol | NaOMe | Methanol | Room Temp | 2-6 | Good |

| 2 | Substituted Pyridine-N-Oxide | Ethanol | NaOEt | Ethanol | Room Temp | 2-6 | Good |

| 3 | Substituted Pyridine-N-Oxide | Benzyl Alcohol | KOtBu | THF | Room Temp | - | Similar to Methanolysis |

Data is generalized from similar reactions reported in the literature. acs.org

Table 2: Illustrative Yields for Fischer Esterification with Varying Alcohol Excess

| Entry | Carboxylic Acid | Alcohol (Equivalents) | Catalyst | Temperature (°C) | Yield (%) |

| 1 | Acetic Acid | 1 | Acid | Reflux | 65 |

| 2 | Acetic Acid | 10 | Acid | Reflux | 97 |

| 3 | Acetic Acid | 100 | Acid | Reflux | 99 |

Data is based on a study of the esterification of acetic acid with ethanol. masterorganicchemistry.com

Solvent Effects and Reaction Kinetics

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates and equilibrium positions. For common synthetic routes like Fischer esterification of the parent carboxylic acid, the solvent's polarity and its ability to solvate reaction intermediates are paramount.

The kinetics of esterification are typically accelerated in polar solvents, which can stabilize the polar transition states involved in the reaction mechanism. However, the choice is often nuanced. Polar protic solvents, such as the reactant methanol itself, can participate in the reaction and serve as the medium, which is an efficient approach. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) can also be effective, although their higher boiling points and environmental concerns make them less ideal from a green chemistry perspective. The solvent can affect reaction rates by orders of magnitude depending on its properties. acs.org

In modern synthetic approaches, such as palladium-catalyzed cross-coupling reactions, the solvent plays a crucial role in stabilizing the catalytic species and influencing selectivity. nih.govrsc.orgresearchgate.net For instance, nonpolar solvents may favor one reaction pathway, while polar solvents can promote another, altering the final product distribution. nih.gov The interaction between the solvent and the catalyst is a key area of study for optimizing these advanced synthetic methods. rsc.orgresearchgate.netwhiterose.ac.uk

Below is an interactive table illustrating the conceptual effect of different solvent classes on the relative rate of a typical acid-catalyzed esterification reaction.

Solvent Effects on Esterification Rate

| Solvent Class | Example Solvent | Dielectric Constant (Approx.) | Expected Relative Rate | Rationale |

|---|---|---|---|---|

| Polar Protic | Methanol (Reactant) | 33 | High | Acts as both reactant and solvent; stabilizes polar intermediates through hydrogen bonding. |

| Polar Aprotic | Acetonitrile (B52724) | 37 | Moderate | Stabilizes charged intermediates but cannot donate protons; may be less effective than protic solvents in this specific reaction. |

| Nonpolar | Toluene | 2.4 | Low | Poor stabilization of polar transition states; however, allows for azeotropic removal of water to drive equilibrium. |

| Ester | Ethyl Acetate | 6.0 | Low-Moderate | Commonly used for extraction but less so as a reaction solvent for esterification due to potential transesterification. |

Temperature and Pressure Influences on Reaction Efficiency

Temperature and pressure are fundamental physical parameters that are manipulated to control reaction efficiency, rate, and selectivity in the synthesis of this compound. For equilibrium-limited reactions like Fischer esterification, increasing the temperature generally increases the rate of both the forward and reverse reactions. mdpi.com To enhance the net yield of the ester, the reaction equilibrium must be shifted towards the products. This is often achieved by removing water, a byproduct of the reaction.

The removal of water can be managed by adjusting temperature and pressure. For example, conducting the reaction at the boiling point of the solvent (e.g., toluene) allows for the azeotropic removal of water, effectively driving the reaction to completion. The specific temperature and pressure conditions are optimized to balance reaction kinetics with the stability of reactants and products. google.com High temperatures can sometimes lead to side reactions or degradation, necessitating a carefully controlled thermal profile. mdpi.com

In flow chemistry, a modern and sustainable approach, precise control over temperature and pressure is used to maximize efficiency. mdpi.com High-temperature and high-pressure conditions can be safely achieved in continuous flow reactors, often leading to dramatically reduced reaction times and improved yields compared to traditional batch processing. google.com

The following table demonstrates the interplay between temperature, pressure, and reaction outcomes for a typical esterification process.

Temperature and Pressure Effects on Esterification

| Temperature | Pressure | Effect on Reaction Rate | Effect on Equilibrium | Typical Application |

|---|---|---|---|---|

| Moderate (e.g., 65°C) | Atmospheric | Moderate | Equilibrium may be unfavorable; requires large excess of alcohol. | Simple reflux in excess methanol. |

| High (e.g., 110°C) | Atmospheric | Fast | Favorable if water is removed. | Azeotropic distillation with a Dean-Stark apparatus using toluene. |

| Elevated (>150°C) | Elevated | Very Fast | Can be driven to completion quickly. | Continuous flow synthesis; requires specialized equipment. mdpi.com |

| Low (e.g., 25°C) | Atmospheric | Very Slow | Unfavorable without a highly active catalyst or activating agents. | Not typically used for Fischer esterification. |

Green Chemistry Principles in Synthesis Research

The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry. This philosophy encourages the design of chemical products and processes that minimize the use and generation of hazardous substances. nih.govacs.org Key principles include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. nih.govacs.org

Sustainable Synthetic Routes

Research into the synthesis of pyridine derivatives is actively exploring sustainable pathways that offer environmental and economic benefits over traditional methods. A sustainable route is characterized by high yields, the use of renewable feedstocks, avoidance of toxic reagents and solvents, and energy-efficient processes. researchgate.netresearchgate.netrsc.org

Biocatalysis, using enzymes to perform chemical transformations, represents another frontier in sustainable synthesis. researchgate.net An enzymatic route to this compound could offer high selectivity under mild, aqueous conditions, representing an ideal green chemistry scenario.

Atom Economy and Waste Reduction Methodologies

Atom economy is a central metric in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. wikipedia.org A higher atom economy signifies a more efficient process with less waste. nrochemistry.comuhcl.edu

The Fischer esterification of 2-(3-methylpyridin-2-yl)acetic acid with methanol is an example of a reaction with a high atom economy, as the only byproduct is water.

Reaction: C₉H₉NO₂ + CH₄O → C₁₀H₁₁NO₂ + H₂O

Molecular Weight of 2-(3-methylpyridin-2-yl)acetic acid (C₉H₉NO₂): ~165.18 g/mol

Molecular Weight of Methanol (CH₄O): ~32.04 g/mol

Molecular Weight of this compound (C₁₀H₁₁NO₂): ~179.20 g/mol

Molecular Weight of Water (H₂O): ~18.02 g/mol

Atom Economy Calculation: (MW of Product) / (Sum of MW of all Reactants) * 100 = (179.20) / (165.18 + 32.04) * 100 = (179.20 / 197.22) * 100 ≈ 90.86%

This high value contrasts sharply with other synthetic methods that generate significant stoichiometric byproducts. For example, a synthesis involving an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) would produce dicyclohexylurea as a byproduct, drastically lowering the atom economy.

The following table compares the theoretical atom economy of different potential synthetic routes to an ester like this compound.

Atom Economy Comparison of Ester Synthesis Routes

| Synthetic Route | General Reaction | Byproducts | Theoretical Atom Economy | Green Chemistry Assessment |

|---|---|---|---|---|

| Fischer Esterification | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Water | High (~90%) | Excellent. Minimal waste generated. nrochemistry.com |

| Acyl Chloride + Alcohol | R-COCl + R'-OH → R-COOR' + HCl | Hydrogen Chloride | Moderate-High | Good, but requires preparation of acyl chloride, which has low atom economy and uses hazardous reagents. |

| Steglich Esterification | R-COOH + R'-OH + DCC → R-COOR' + DCU | Dicyclohexylurea (DCU) | Low | Poor. Generates a large amount of solid waste that is not easily recycled. organic-chemistry.org |

| Catalytic Carbonylation | Aryl-X + CO + R'-OH → Aryl-COOR' + HX | Acid (HX) | High | Potentially very high, depending on the specific catalytic cycle. Represents a modern, efficient approach. |

Chemical Transformations and Reactivity of Methyl 2 3 Methylpyridin 2 Yl Acetate

Reactions Involving the Ester Moiety

The ester group in Methyl 2-(3-methylpyridin-2-yl)acetate is a key site for various chemical transformations, including hydrolysis, transesterification, and condensation reactions. The adjacent pyridine (B92270) ring can influence the reactivity of the ester, particularly in reactions involving the formation of carbanions at the α-carbon.

The ester functionality of this compound can be cleaved through hydrolysis or converted to other esters via transesterification. These reactions are typically catalyzed by acids or bases.

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(3-methylpyridin-2-yl)acetic acid, can be achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis in aqueous solutions involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org Base-catalyzed hydrolysis, or saponification, proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Generally, esters of pyridine carboxylic acids can be hydrolyzed, and the resulting carboxylic acid can be isolated by adjusting the pH to its isoelectric point. google.com For pyridine-containing esters, the choice of conditions is crucial to avoid unwanted side reactions on the pyridine ring. The use of milder reagents like lithium hydroxide in a mixed solvent system such as dioxane/water can be effective. researchgate.net

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of a catalyst. Transesterification can be acid- or base-catalyzed. For instance, lipase-catalyzed transesterification using methyl acetate (B1210297) as an acyl acceptor has been studied for the production of biodiesel, highlighting the utility of this reaction. nih.gov In the context of this compound, transesterification could be employed to introduce different alkyl groups to the ester moiety, potentially altering its physical and biological properties. Metal ions can also catalyze transesterification, as seen in studies with 2-pyridyl esters where metal ion coordination activates the ester for reaction. thieme-connect.de

Table 1: Representative Conditions for Hydrolysis and Transesterification of Pyridine Esters

| Reaction | Substrate Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrolysis | Pyridine carboxylic acid ester | 1. NaOH, H2O/MeOH, reflux; 2. HCl | Pyridine carboxylic acid | google.com |

| Hydrolysis | Pyridine-containing carboxylic acid ester | LiOH·H2O, dioxane/H2O | Pyridine carboxylic acid | researchgate.net |

| Hydrolysis | Acetic acid 2-hydroxypyridine (B17775) ester | Catalytic Cu2+, aqueous solution, pH 7 | Acetic acid and 2-hydroxypyridine | acs.org |

| Transesterification | Peptide esters | Methanol (B129727), Calcium acetate | Peptide methyl esters | nih.gov |

| Transesterification | ω-Hydroxyalkyl 2-pyridyl esters | Copper(II) triflate, THF, room temperature | Lactone | thieme-connect.de |

The methylene (B1212753) group (CH2) alpha to the ester carbonyl in this compound is activated by the electron-withdrawing nature of the ester group, making the protons on this carbon acidic. This allows for the formation of a carbanion (enolate) in the presence of a suitable base, which can then participate in various condensation reactions.

Carbanion Formation: The formation of a carbanion from this compound is a critical step for its participation in C-C bond-forming reactions. siue.edu Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation. The stability and reactivity of the resulting carbanion are influenced by the electronic properties of the pyridine ring.

Claisen Condensation: This reaction involves the condensation of two ester molecules to form a β-keto ester. wikipedia.orgucla.edulibretexts.org In a crossed Claisen condensation, the carbanion of this compound could react with a different, non-enolizable ester to yield a β-keto ester. libretexts.org The success of this reaction depends on the relative acidities of the α-protons and the stability of the resulting intermediates.

Michael Addition: The carbanion generated from this compound can act as a Michael donor and add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com This reaction is a versatile method for the formation of new carbon-carbon bonds.

Table 2: Potential Condensation Reactions of this compound

| Reaction Type | Reactant 2 | Base | Expected Product |

|---|---|---|---|

| Self-Claisen Condensation | This compound | Sodium alkoxide | Methyl 2,4-bis(3-methylpyridin-2-yl)-3-oxobutanoate |

| Crossed Claisen Condensation | Methyl benzoate | LDA | Methyl 3-(3-methylpyridin-2-yl)-3-oxo-2-phenylpropanoate |

| Aldol-type Condensation | Benzaldehyde | LDA | Methyl 3-hydroxy-3-phenyl-2-(3-methylpyridin-2-yl)propanoate |

| Michael Addition | Methyl acrylate | NaH | Methyl 2-(3-methylpyridin-2-yl)pentanedioate |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the methyl and the methyl acetate substituents further modulates the reactivity and regioselectivity of these reactions.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is typically directed to the 3- and 5-positions. In this compound, the existing substituents will direct incoming electrophiles. The methyl group at the 3-position is an activating group and would direct electrophiles to the 2-, 4-, and 6-positions. The methyl acetate group at the 2-position is a deactivating group. The interplay of these directing effects will determine the final position of substitution. Halogenation of 3-methylpyridine (B133936), for example, can be achieved under specific conditions, leading to substitution on the pyridine ring. google.com

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. stackexchange.comwikipedia.org This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.com For this compound, nucleophilic attack is most likely to occur at the 6-position. The Chichibabin reaction, which involves the amination of pyridines using sodium amide, is a classic example of SNAr on a pyridine ring. myttex.netntu.edu.sg For 3-substituted pyridines, amination typically occurs at the 2-position. google.comgoogle.com However, with the 2-position already substituted in the target molecule, the 6-position becomes the most probable site for amination.

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing group coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. In this compound, both the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group can potentially act as directing groups. This could lead to selective deprotonation (lithiation) at specific positions on the pyridine ring, followed by quenching with an electrophile to introduce a new functional group. The regioselectivity of the metalation would depend on the relative directing ability of the substituents and the reaction conditions. For pyridine derivatives, metalation can be complex due to the possibility of nucleophilic addition of the organolithium reagent to the ring. harvard.edu However, with appropriate directing groups, efficient lithiation can be achieved. harvard.edu

Table 3: Predicted Reactivity of the Pyridine Ring in this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3/H2SO4 | Methyl 2-(3-methyl-5-nitropyridin-2-yl)acetate |

| Nucleophilic Aromatic Substitution (Chichibabin) | NaNH2 | Methyl 2-(6-amino-3-methylpyridin-2-yl)acetate |

| Directed ortho-Metalation and Alkylation | 1. n-BuLi, THF, -78 °C; 2. CH3I | Methyl 2-(4,3-dimethylpyridin-2-yl)acetate or Methyl 2-(3,6-dimethylpyridin-2-yl)acetate |

Stereoselective Transformations and Chiral Auxiliary Applications

Asymmetric Synthesis Incorporating the Compound

There is no available scientific literature detailing the incorporation of this compound in asymmetric synthesis protocols. Research on its application as a substrate or reagent in enantioselective reactions, including but not limited to, alkylations, aldol (B89426) reactions, or Michael additions, has not been reported. Consequently, there are no data on the stereochemical outcomes, enantiomeric excesses (ee%), or diastereomeric ratios (dr) achieved when using this specific compound in the development of chiral molecules.

Diastereoselective Control in Derivative Formation

Investigations into the diastereoselective formation of derivatives from this compound are not present in the current body of scientific literature. There are no published studies that explore how the existing structural elements of the molecule might influence the stereochemical outcome of reactions at the acetate moiety or the pyridine ring. As a result, there is no information on methodologies that achieve diastereoselective control or on the characterization of any resulting diastereomeric products.

Exploration of Novel Reaction Mechanisms and Pathways

Mechanistic Investigations via Spectroscopic and Kinetic Methods

There is a lack of published research on the mechanistic aspects of reactions involving this compound. No studies were found that employed spectroscopic techniques such as in-situ NMR, IR, or UV-Vis spectroscopy, nor have kinetic studies been conducted to elucidate the reaction orders, rate constants, or activation parameters for any of its transformations. Therefore, the mechanistic details of its reactivity remain unexplored.

Applications of Methyl 2 3 Methylpyridin 2 Yl Acetate As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The structural framework of Methyl 2-(3-methylpyridin-2-yl)acetate provides a solid foundation for the elaboration of more complex heterocyclic systems, including fused, spirocyclic, and bridged scaffolds. These complex structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional arrangements and potential for novel biological activities.

The pyridine (B92270) ring of this compound is a key component for the synthesis of pyrido-fused ring systems, such as pyrido[2,3-d]pyrimidines. One established method for the construction of such systems involves the condensation of 6-amino-1,3-dimethyluracil (B104193) with α,β-unsaturated carbonyl compounds. lookchem.com This reaction proceeds through an initial Michael addition followed by cyclization and subsequent oxidation to furnish the aromatic pyrido[2,3-d]pyrimidine (B1209978) core. While this specific example starts with a pre-functionalized pyrimidine (B1678525), a similar strategy could be envisioned where the pyridine moiety of this compound is first elaborated and then subjected to annulation with a suitable partner to form the fused pyrimidine ring.

Another approach involves the reaction of 2-aminonicotinonitrile derivatives with various reagents to construct the fused pyrimidine ring. For instance, acylation or thioacylation of the amino group, followed by intramolecular cyclization, can yield a range of substituted pyrido[2,3-d]pyrimidines. nih.gov Furthermore, the reaction of 2-aminonicotinamides with diethyl oxalate (B1200264) can lead to the formation of pyrido[2,3-d]pyrimidine-2,4-diones. nih.gov These methodologies highlight the potential of appropriately functionalized derivatives of this compound to serve as precursors for these important fused heterocyclic systems.

A different strategy for accessing pyrido[2,3-d]pyrimidines involves the condensation of a preformed N-substituted pyrimidine-4-amine bearing a functional group at the C5 position. nih.gov For example, a pyrimidine aldehyde can undergo condensation with a suitable active methylene (B1212753) compound to construct the fused pyridine ring. nih.gov This approach underscores the modularity of the synthesis of these fused systems and suggests that a suitably modified derivative of this compound could be employed in a convergent synthesis.

| Compound Name | Structure |

| 6-amino-1,3-dimethyluracil | |

| Benzalacetophenone | |

| Pyrido[2,3-d]pyrimidine-2,4-dione | |

| 2-aminonicotinonitrile | |

| Diethyl oxalate | |

| N-substituted pyrimidine-4-amine |

The construction of spirocyclic and bridged scaffolds from this compound represents a significant challenge that requires innovative synthetic strategies. One promising approach for the synthesis of spirocycles involves the dearomatization of the pyridine ring. For instance, N-alkylation of a pyridine followed by a semi-pinacol rearrangement of a tethered hydroxycyclobutyl group can lead to the formation of a dihydropyridine (B1217469) spirocycle. nih.gov This resulting spirocycle can be further reduced to the corresponding piperidine (B6355638) spirocycle. nih.gov This methodology, while not demonstrated on the exact target molecule, provides a conceptual framework for the conversion of pyridines into spirocyclic systems.

For the synthesis of bridged scaffolds, the Diels-Alder reaction of 2(1H)-pyridones has proven to be a powerful tool. nih.govresearchgate.net In these reactions, the pyridone acts as a diene, reacting with a dienophile to form isoquinuclidine derivatives, which are bridged bicyclic systems. nih.gov This suggests that this compound could be a precursor to bridged scaffolds if it is first converted into a suitable 2(1H)-pyridone derivative. The stereoselectivity of these Diels-Alder reactions can often be controlled, providing access to complex three-dimensional structures.

| Compound Name | Structure |

| N-alkylpyridinium benzocyclobutenol | |

| Dihydropyridine spirocycle | |

| Piperidine spirocycle | |

| 2(1H)-pyridone | |

| N-phenylmaleimide | |

| Isoquinuclidine |

Development of Molecular Scaffolds for Research

This compound can be utilized in the development of novel molecular scaffolds for chemical biology and drug discovery research. Its incorporation into polycyclic frameworks and its use in diversity-oriented synthesis strategies allow for the creation of libraries of complex and diverse molecules for screening against biological targets.

The synthesis of polycyclic frameworks from this compound can be achieved through various annulation strategies. One such method involves the self-[3+2] annulation reaction of pyridinium (B92312) salts to generate N-indolizine-substituted pyridine-2(1H)-ones. rsc.org This reaction proceeds under mild conditions and provides access to complex polycyclic systems. The indolizine (B1195054) moiety is a privileged scaffold in medicinal chemistry, and its fusion with a pyridine ring creates a novel and potentially bioactive molecular architecture.

Modern transition-metal-catalyzed C-H activation and annulation reactions offer another powerful approach to polycyclic frameworks. For example, Ru(II)-catalyzed annulation of N-arylamides with alkynes can be used to synthesize benzoisoquinolone derivatives. chemrxiv.org This type of reaction, where a directing group facilitates the regioselective functionalization of a C-H bond, could potentially be adapted to derivatives of this compound to construct novel polycyclic systems.

Furthermore, the Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are important polycyclic scaffolds. wikipedia.orgnih.govresearchgate.netmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. While the direct application to this compound is not straightforward, derivatives of this compound could be elaborated to contain the necessary functional groups for a Pictet-Spengler cyclization, thereby providing access to a wide range of polycyclic alkaloids and their analogs.

| Compound Name | Structure |

| Pyridinium salt | |

| N-indolizine-substituted pyridine-2(1H)-one | |

| N-arylamide | |

| Diphenylacetylene | |

| Benzoisoquinolone | |

| β-arylethylamine | |

| Tetrahydroisoquinoline | |

| Tetrahydro-β-carboline |

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space and identify novel biological probes and drug leads. This compound is a suitable building block for DOS due to its multiple points of diversification. The "build/couple/pair" strategy is a common approach in DOS, where simple building blocks are coupled together and then undergo intramolecular reactions to form diverse scaffolds.

The functional handles of this compound can be exploited in a DOS workflow. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce diversity. The methyl group on the pyridine ring can be functionalized, for example, through oxidation or halogenation, to provide another point for diversification. The pyridine ring itself can participate in various reactions, such as cycloadditions or C-H functionalization, to generate different core scaffolds.

For example, a library of compounds could be generated by first modifying the ester group, then functionalizing the methyl group, and finally subjecting the resulting intermediates to a range of scaffold-generating reactions. This approach would lead to a collection of molecules with diverse structures and three-dimensional shapes, which would be valuable for high-throughput screening campaigns.

Role in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are powerful tools in organic synthesis as they allow for the rapid construction of complex molecules in a single step, thereby increasing efficiency and reducing waste. This compound and its derivatives can participate in such reactions, acting as key building blocks for the assembly of complex heterocyclic systems.

One example of a cascade reaction involves the nucleophilic addition of activated ketones or acetonitriles to 1,2,3-triazines to afford highly substituted pyridines. ccspublishing.org.cn This reaction proceeds through a cascade of bond formations and rearrangements, leading to the efficient construction of the pyridine ring. While this example describes the synthesis of the pyridine ring itself, the principle of cascade reactions can be applied to further functionalize the pyridine core of this compound.

Multi-component reactions, such as the Ugi and Passerini reactions, are particularly well-suited for the rapid generation of molecular diversity. nih.govorganic-chemistry.orgrsc.orgresearchgate.net The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-hydroxy carboxamides. organic-chemistry.org The Ugi reaction, a four-component reaction, provides access to α-acylamino amides. While direct participation of this compound in these reactions might require prior functionalization, its derivatives could serve as one of the components, leading to the incorporation of the 3-methylpyridin-2-yl moiety into complex peptide-like structures.

Investigation of Novel Reagents and Catalysts Derived from the Compound

Information regarding the development of novel reagents and catalysts from this compound is not available in the reviewed scientific literature. Research into the derivatization of this specific compound for catalytic purposes has not been a prominent area of investigation. While the broader class of pyridine derivatives has been explored for applications in catalysis, specific studies initiating from this compound are not documented.

Consequently, there are no research findings, detailed methodologies, or data tables to present on this topic. The exploration of this compound as a scaffold for new catalytic entities remains an open area for future scientific inquiry.

Advanced Spectroscopic and Analytical Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Methyl 2-(3-methylpyridin-2-yl)acetate. By analyzing the chemical environment of each proton (¹H) and carbon-¹³ (¹³C) nucleus, a detailed molecular map can be constructed.

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton group. The pyridine (B92270) ring protons are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). Specifically, the proton at the 6-position (H6) would likely be the most downfield, appearing as a doublet of doublets due to coupling with H5 and H4. The protons at the 4- and 5-positions would also show characteristic splitting patterns based on their coupling to adjacent protons. The methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group are anticipated to resonate as a singlet, shifted downfield due to the adjacent electron-withdrawing carbonyl and pyridine ring. The methyl group on the pyridine ring (-CH₃) would appear as a singlet in the aliphatic region, while the methyl ester protons (-OCH₃) would also be a singlet, typically found around δ 3.7 ppm. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the ester group is expected at the most downfield chemical shift (around δ 170 ppm). The carbons of the pyridine ring would resonate in the δ 120-160 ppm range. The methylene carbon, the pyridine-bound methyl carbon, and the methoxy (B1213986) carbon would appear in the upfield region of the spectrum. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H6 (Pyridine) | ~8.4 | dd | J = 4.8, 1.8 |

| H4 (Pyridine) | ~7.6 | dd | J = 7.7, 1.8 |

| H5 (Pyridine) | ~7.2 | dd | J = 7.7, 4.8 |

| -CH₂- (Acetate) | ~4.0 | s | - |

| -OCH₃ (Ester) | ~3.7 | s | - |

| -CH₃ (Pyridine) | ~2.4 | s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~171 |

| C2 (Pyridine) | ~158 |

| C6 (Pyridine) | ~148 |

| C4 (Pyridine) | ~138 |

| C3 (Pyridine) | ~132 |

| C5 (Pyridine) | ~123 |

| -OCH₃ (Ester) | ~52 |

| -CH₂- (Acetate) | ~42 |

| -CH₃ (Pyridine) | ~19 |

2D NMR Techniques for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR spectra and to establish through-bond connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show cross-peaks connecting the adjacent protons on the pyridine ring (H4 with H5, and H5 with H6), confirming their sequence. No other correlations would be expected, as the other proton groups are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. libretexts.org An HSQC spectrum would definitively link each proton signal to its attached carbon. For instance, it would show a cross-peak between the methylene proton signal (~4.0 ppm) and the methylene carbon signal (~42 ppm), and another between the methoxy protons (~3.7 ppm) and the methoxy carbon (~52 ppm). libretexts.orgcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. columbia.edu This experiment would provide key structural evidence. Expected correlations include:

The methylene (-CH₂-) protons showing cross-peaks to the C2 and C3 carbons of the pyridine ring, as well as to the carbonyl carbon of the ester.

The pyridine methyl (-CH₃) protons correlating with the C2, C3, and C4 carbons.

The H4 proton showing a correlation to the C3-methyl carbon.

The methoxy (-OCH₃) protons correlating with the carbonyl carbon.

These 2D NMR experiments, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Solid-State NMR Applications

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy probes the structure of the compound in its crystalline or amorphous solid form. acs.org This technique is particularly valuable for studying polymorphism (the existence of multiple crystalline forms), intermolecular interactions, and molecular packing. For a compound like this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) ssNMR could be used to identify the number of crystallographically inequivalent molecules in the unit cell, which would manifest as a splitting of signals observed as sharp single lines in the solution spectrum. acs.org Furthermore, ssNMR can be used to study the dynamics of the methyl groups in the solid state.

Mass Spectrometry (MS) in Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecular ion. For this compound (C₉H₁₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value to confirm the molecular formula.

HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

| C₉H₁₁NO₂ | [M+H]⁺ | 166.0863 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the fragmentation is expected to occur at the ester group and the bond connecting the side chain to the pyridine ring.

Key predicted fragmentation pathways would include:

Loss of the methoxy radical (•OCH₃): Resulting in an acylium ion [M-31]⁺.

Loss of the carbomethoxy group (•COOCH₃): Leading to the formation of a [M-59]⁺ ion, corresponding to the 3-methyl-2-methylenepyridinium ion.

Cleavage of the C-C bond alpha to the ring: Generating a stable tropylium-like pyridinium (B92312) ion.

Predicted Key MS/MS Fragments for this compound ([M+H]⁺ = 166.1)

| Predicted m/z | Proposed Fragment Identity | Neutral Loss |

| 135.1 | [M+H - OCH₃]⁺ | 31 (CH₃O) |

| 107.1 | [M+H - COOCH₃]⁺ | 59 (C₂H₃O₂) |

| 106.1 | [3-methylpicolinium]⁺ | 60 (CH₂CO₂) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. nist.gov The C-O single bond stretches of the ester would appear in the 1000-1300 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=C and C=N stretching , would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic, methyl, and methylene groups would be present around 2850-3100 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, aromatic ring vibrations are often stronger and more distinct than in IR spectra, making it a useful tool for characterizing the pyridine moiety. The symmetric vibrations of the molecule are particularly Raman-active.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium - Strong |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the absolute conformation of a molecule in the solid state. For chiral molecules, it can determine the absolute stereochemistry.

A review of published academic literature indicates a lack of specific, publicly available X-ray crystallographic data for this compound. To perform such an analysis, a suitable single crystal of the compound would need to be grown and subjected to X-ray diffraction. nih.gov The resulting diffraction pattern would then be used to calculate the electron density map and, ultimately, the complete molecular structure.

Should such data become available, it would provide invaluable insights into the molecule's solid-state conformation, including the orientation of the methyl acetate group relative to the 3-methylpyridine (B133936) ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. nih.govresearchgate.net

Table 1: Typical Data Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description | Example Data for a Hypothetical Monoclinic Crystal nih.govnih.gov |

| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., monoclinic, triclinic). | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a, b, c (in Å); β (in °) |

| Volume (V) | The volume of the unit cell. | In ų |

| Z | The number of molecules per unit cell. | 4 |

| Bond Lengths | The precise distances between the centers of bonded atoms. | In Å |

| Bond Angles | The angles formed between three connected atoms. | In ° |

| Dihedral Angles | The angles between planes through two sets of three atoms, defining molecular conformation. | In ° |

Chromatographic Methods (GC-MS, LC-MS, HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are fundamental tools for separating, identifying, and quantifying chemical compounds in a mixture. They are routinely used to assess the purity of a final product and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile or thermally unstable compounds. For a compound like this compound, a reversed-phase (RP-HPLC) method would likely be employed. sielc.comresearchgate.net In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape for the basic pyridine ring. sielc.comsielc.com By monitoring the elution of the compound with a UV detector (as the pyridine ring is UV-active), its purity can be assessed by integrating the area of its peak relative to any impurity peaks. This method is also ideal for reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of the product over time. ptfarm.pl

Table 2: Illustrative RP-HPLC Conditions for Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength corresponding to the absorbance maximum of the pyridine chromophore (e.g., 260 nm) |

| Column Temp. | 25-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. This compound, with a molecular weight of 165.19 g/mol , is expected to be sufficiently volatile for GC analysis. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas (like helium) through a capillary column. mdpi.comresearchgate.net The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules (commonly via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification. This technique is highly sensitive and excellent for detecting and identifying trace impurities in a sample. researchgate.net

Table 3: General GC-MS Parameters for Analysis

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temp. | 250 °C |

| Oven Program | Temperature ramp (e.g., 50 °C held for 2 min, then ramp to 280 °C at 10 °C/min) |

| Ionization | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. It can also provide molecular weight information and structural data from fragmentation patterns. rsc.orgresearchgate.net For this compound, an LC-MS method would couple an HPLC system, likely with conditions similar to those in Table 2, to a mass spectrometer. nih.govnih.gov Electrospray ionization (ESI) in positive ion mode would be a common choice, as the pyridine nitrogen can be readily protonated to form [M+H]⁺ ions. This allows for the precise determination of the molecular weight of the main peak and any impurities, aiding in their identification. rsc.org

Computational Chemistry and Theoretical Studies of Methyl 2 3 Methylpyridin 2 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. A DFT study of Methyl 2-(3-methylpyridin-2-yl)acetate would provide crucial information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and shape of these frontier orbitals are key indicators of a molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

A hypothetical data table for such a study might look like this:

| Parameter | Calculated Value (hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Ab Initio Methods for Energetic Profiles

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally expensive than DFT, can provide highly accurate energetic information.

For this compound, ab initio calculations could be used to determine its ground-state energy, heats of formation, and the energetic profiles of various chemical reactions it might undergo. This information is vital for predicting the thermodynamic feasibility of reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape.

By simulating the molecule's movement, researchers could identify the most stable conformations (lowest energy states) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or a chemical reaction. The results could be presented as a Ramachandran-like plot showing the distribution of dihedral angles and their corresponding energies.

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods could be used to map out the entire reaction pathway for a given transformation, such as hydrolysis or an enzymatic reaction.

This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Locating and characterizing transition states is a cornerstone of mechanistic studies in chemistry.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the computational model and the experimental structure determination.

For this compound, quantum chemical calculations could predict its:

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (¹H and ¹³C) and coupling constants.

Infrared (IR) spectrum: Vibrational frequencies and their intensities.

Ultraviolet-Visible (UV-Vis) spectrum: Electronic transition energies and oscillator strengths.

A hypothetical comparison table might be structured as follows:

| Spectroscopic Data | Predicted Value (hypothetical) | Experimental Value |

| ¹H NMR (δ, ppm) - CH₃ (pyridine) | 2.45 | Not Available |

| ¹H NMR (δ, ppm) - CH₂ | 3.90 | Not Available |

| ¹³C NMR (δ, ppm) - C=O | 171.5 | Not Available |

| IR (cm⁻¹) - C=O stretch | 1735 | Not Available |

In Silico Design of Novel Derivatives and Reaction Conditions

The insights gained from computational studies can be leveraged for the rational design of new molecules with desired properties. By understanding the structure-activity relationships of this compound, researchers could design novel derivatives with, for example, enhanced biological activity or improved chemical stability.

In silico screening of virtual libraries of these derivatives could then be performed to prioritize the most promising candidates for synthesis and experimental testing. Furthermore, computational modeling can aid in optimizing reaction conditions by predicting the effects of different solvents, catalysts, and temperatures on reaction outcomes.

Emerging Research Perspectives and Future Directions

Integration with Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The synthesis of various pyridine (B92270) derivatives has been successfully adapted to flow chemistry protocols, often leading to higher yields and reduced reaction times. For instance, the synthesis of 2-methylpyridines has been demonstrated using simplified bench-top continuous flow setups. nih.govresearchgate.netmdpi.com These processes typically involve passing the starting materials through a heated column packed with a catalyst. nih.govresearchgate.netmdpi.com

While there is no specific literature detailing the flow synthesis of Methyl 2-(3-methylpyridin-2-yl)acetate, the general principles applied to other pyridinic compounds could be adapted. A hypothetical flow process could involve the continuous introduction of a suitable precursor of the 3-methylpyridin-2-yl moiety and a reagent to introduce the acetate (B1210297) group into a microreactor system. Key parameters for optimization would include reaction temperature, residence time, solvent, and the choice of catalyst. The development of such a method would be a valuable contribution to the efficient and green synthesis of this compound.

Application in Photoredox Catalysis and Electrochemistry

Photoredox catalysis and electrochemistry are powerful tools in modern organic synthesis, enabling transformations under mild conditions that are often difficult to achieve through traditional thermal methods. These techniques rely on the generation of radical intermediates from stable precursors through single-electron transfer processes. Pyridine moieties can be susceptible to such transformations.

Visible-light photoredox catalysis, often employing ruthenium or iridium complexes, has been widely used for a variety of organic reactions. acs.orgresearchgate.net Although no studies have specifically reported the use of this compound in this context, its pyridine ring could potentially participate in photoredox-mediated reactions. For instance, it could undergo C-H functionalization or coupling reactions if suitable catalytic systems are developed.

Exploration of Bio-inspired Synthetic Routes

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules, often employing environmentally benign reagents and conditions. While there is growing interest in producing chemicals from renewable feedstocks, specific bio-inspired routes to this compound have not been reported.

Research in this area could focus on utilizing biocatalysts, such as enzymes, to perform key steps in the synthesis. For example, enzymes could be used for the selective methylation of the pyridine ring or for the esterification of a carboxylic acid precursor. Another avenue could be the use of microorganisms engineered to produce the pyridine scaffold from simple bio-based starting materials. A recent study on a bio-inspired design of a robust d3-methylating agent showcases the potential of mimicking biological systems for specific chemical modifications. nih.gov

Development of Advanced Materials Incorporating Pyridine-Acetate Structures

The pyridine ring is a common structural motif in functional materials due to its coordinating ability with metal ions and its role in forming hydrogen bonds and other non-covalent interactions. Pyridine-containing polymers and metal-organic frameworks (MOFs) have been developed for applications in catalysis, gas storage, and sensing.

The incorporation of the pyridine-acetate structure, as found in this compound, into larger molecular architectures could lead to the development of new materials with tailored properties. For example, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then serve as a ligand for the construction of MOFs or coordination polymers. researchgate.netrsc.org The methyl group on the pyridine ring could also influence the steric and electronic properties of the resulting materials. While studies on cupric acetate complexes of pyridine and α-picoline exist, specific research on advanced materials derived from this compound is yet to be published. rsc.org

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(3-methylpyridin-2-yl)acetate, and how do reaction conditions influence yield?

The synthesis of pyridine-derived esters typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like Methyl 2-(2-formylphenyl)acetate are synthesized via esterification of carboxylic acid intermediates with methanol under acidic catalysis . Reaction parameters such as temperature (e.g., 60–80°C for ester formation), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of methylating agent) are critical for yield optimization. Impurities like unreacted starting materials or over-alkylated byproducts must be monitored via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm the ester group (δ ~3.7 ppm for methoxy protons; δ ~170 ppm for carbonyl carbon) and pyridine ring protons (δ ~7–8.5 ppm) .

- IR : Strong absorption bands at ~1720–1740 cm (ester C=O stretch) and ~1600 cm (pyridine ring vibrations) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., m/z 179.16 for CHNO) and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

Purity (>95%) is achievable via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Stability is maintained under inert atmospheres (N) at 2–8°C, as demonstrated for structurally similar esters . Regular purity checks via TLC or HPLC are recommended to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The ester’s reactivity is influenced by electron-withdrawing effects of the pyridine ring, which polarizes the carbonyl group. Kinetic studies on analogs like Methyl 2-phenylacetoacetate show that nucleophilic attack at the carbonyl carbon follows a two-step mechanism (tetrahedral intermediate formation), with rate constants dependent on solvent polarity and nucleophile strength (e.g., amines vs. alkoxides) . Computational modeling (DFT) can predict transition-state geometries and activation energies .

Q. How do structural modifications (e.g., substituent position on the pyridine ring) alter the compound’s physicochemical properties?

Comparative studies of pyridine derivatives reveal that:

- 3-Methyl substitution increases steric hindrance, reducing solubility in polar solvents compared to 2- or 4-methyl analogs .

- Electron-donating groups (e.g., -OCH) on the pyridine ring lower the ester’s electrophilicity, slowing hydrolysis rates .

- LogP values (e.g., ~1.0–1.5) correlate with substituent hydrophobicity, affecting bioavailability in pharmacological assays .

Q. What strategies mitigate data contradictions in quantifying degradation products under varying pH conditions?

Hydrolysis of the ester group generates 2-(3-methylpyridin-2-yl)acetic acid, which can be quantified via LC-MS/MS. Contradictions in degradation rates (e.g., pH 2 vs. pH 7) arise from competing acid/base-catalyzed pathways. Standardized buffers and controlled temperature (±0.5°C) minimize variability. For example, studies on Methyl 2-thienylacetate show pseudo-first-order kinetics at pH 1–3 (t < 1 hr) versus slower degradation at neutral pH .

Q. How can computational tools predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to enzymes like acetylcholinesterase or cytochrome P450. Key parameters include:

- Hydrogen bonding : Between the ester carbonyl and active-site residues (e.g., Ser203 in AChE).

- π-π stacking : Pyridine ring interactions with aromatic amino acids (e.g., Trp86) . Validation via in vitro assays (e.g., IC measurements) is critical to confirm predictions .

Methodological Considerations

Q. What chromatographic methods resolve this compound from closely related impurities?

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and mobile phase (acetonitrile:water = 60:40, 0.1% TFA) achieves baseline separation. Detection at 254 nm optimizes sensitivity for aromatic systems. For example, impurity profiling of mirtazapine analogs uses similar conditions to distinguish regioisomers .

Q. How do researchers validate synthetic intermediates in multi-step routes?

Intermediate tracking requires orthogonal techniques:

- In-situ FTIR monitors reaction progress (e.g., disappearance of -OH stretches in carboxylic acid precursors).

- NMR kinetics quantifies intermediate conversion rates .

- HPLC-DAD confirms intermediate purity before proceeding to subsequent steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.